molecular formula C9H10N2 B13705845 3-Ethyl-5-azaindole

3-Ethyl-5-azaindole

Cat. No.: B13705845
M. Wt: 146.19 g/mol
InChI Key: UXASRVNMDCPJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-azaindole typically involves the cyclization of appropriate precursors. One common method starts with 2-chloro-4-amino-5-iodopyridine, which undergoes a palladium-catalyzed intramolecular Heck reaction with pyruvic acid to form the azaindole framework . The carboxylic acid group can then be transformed into an amide using standard peptide coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-azaindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced azaindole derivatives.

    Substitution: Formation of halogenated azaindole derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-azaindole involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    5-Azaindole: Similar structure but lacks the ethyl group at the third position.

    7-Azaindole: Nitrogen atom is located at a different position in the pyrrole ring.

    Indole: Lacks the nitrogen atom in the pyrrole ring.

Uniqueness

3-Ethyl-5-azaindole is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-5-11-9-3-4-10-6-8(7)9/h3-6,11H,2H2,1H3

InChI Key

UXASRVNMDCPJRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.